molecular formula C7H11BClNO2 B14046847 2-Ethylpyridine-4-boronic acid hydrochloride

2-Ethylpyridine-4-boronic acid hydrochloride

Cat. No.: B14046847
M. Wt: 187.43 g/mol
InChI Key: NZGVLQAGIUNBKK-UHFFFAOYSA-N
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Description

2-Ethylpyridine-4-boronic acid hydrochloride is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure, which includes a boronic acid group attached to a pyridine ring, makes it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylpyridine-4-boronic acid hydrochloride typically involves the borylation of 2-ethylpyridine. One common method is the palladium-catalyzed cross-coupling of 2-ethylpyridine with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyridine-4-boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Alcohols or ketones.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Ethylpyridine-4-boronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-ethylpyridine-4-boronic acid hydrochloride exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The pyridine ring can also participate in coordination chemistry, interacting with metal centers and influencing reaction pathways.

Comparison with Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.

    2-Methylpyridine-4-boronic Acid: Similar structure but with a methyl group instead of an ethyl group.

    4-Borono-2,6-dimethylpyridine: Contains two methyl groups on the pyridine ring.

Uniqueness: 2-Ethylpyridine-4-boronic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl group can affect the electronic properties of the pyridine ring, making it distinct from other boronic acids.

Properties

Molecular Formula

C7H11BClNO2

Molecular Weight

187.43 g/mol

IUPAC Name

(2-ethylpyridin-4-yl)boronic acid;hydrochloride

InChI

InChI=1S/C7H10BNO2.ClH/c1-2-7-5-6(8(10)11)3-4-9-7;/h3-5,10-11H,2H2,1H3;1H

InChI Key

NZGVLQAGIUNBKK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)CC)(O)O.Cl

Origin of Product

United States

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